(2-{2,2-bis[(9Z,12Z)-octadeca-9,12-dien-1-yl]-1,3-dioxolan-4-yl}ethyl)dimethylamine
Description
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Systematic Nomenclature Conventions
The compound’s IUPAC name, (2-{2,2-bis[(9Z,12Z)-octadeca-9,12-dien-1-yl]-1,3-dioxolan-4-yl}ethyl)dimethylamine , follows hierarchical substituent prioritization rules. The parent structure is 1,3-dioxolane , a five-membered cyclic ether with two oxygen atoms at positions 1 and 3. Key substituents include:
- Two (9Z,12Z)-octadeca-9,12-dien-1-yl groups at the 2-position of the dioxolane ring, denoted by the prefix bis.
- A dimethylaminoethyl chain (-CH2CH2N(CH3)2) at the 4-position of the ring.
The (9Z,12Z) designation specifies the cis (Z) configuration of the double bonds in the octadecadienyl chains, located at carbons 9–10 and 12–13. This systematic naming ensures unambiguous identification of stereochemical and structural features.
Molecular Formula and Stereochemical Configuration Analysis
The molecular formula C43H79NO2 (molecular weight: 642.1 g/mol) reflects the compound’s polyunsaturated hydrocarbon chains and heterocyclic core. Stereochemical features include:
- Z-configuration double bonds in both octadecadienyl chains, inducing a bent geometry that influences molecular packing and solubility.
- A dimethylaminoethyl group with a tertiary amine, contributing to polar interactions.
The dioxolane ring adopts a twisted envelope conformation due to steric strain between the bulky octadecadienyl groups. Computational models suggest that the 4-position ethyl group adopts an equatorial orientation to minimize steric hindrance.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C43H79NO2 |
| Molecular weight (g/mol) | 642.1 |
| Double bond positions | 9Z,12Z (x2) |
| Rotatable bonds | 33 |
Crystallographic Data and Three-Dimensional Conformational Studies
Crystallographic data for this compound remain unreported, likely due to challenges in crystallizing its flexible, asymmetric structure. Molecular dynamics simulations indicate that the octadecadienyl chains adopt disordered conformations in solution, while the dioxolane ring maintains rigidity. The dimethylaminoethyl group exhibits free rotation around its C-C bonds, contributing to conformational polymorphism.
Comparative analysis with simpler dioxolane derivatives (e.g., 2,2-dimethyl-1,3-dioxolane) reveals that bulkier substituents increase torsional strain, reducing crystalline stability.
Comparative Analysis with Structural Isomers and Tautomers
Structural isomers of this compound arise from variations in:
- Double bond positions : Non-conjugated or shifted double bonds in the octadecadienyl chains (e.g., 8Z,11Z vs. 9Z,12Z).
- Substituent arrangement : Alternative placements of the dimethylaminoethyl group on the dioxolane ring (e.g., 5-position instead of 4-position).
Tautomerism is not observed due to the absence of labile protons or conjugated π systems capable of keto-enol or ring-chain equilibria.
Table 2: Comparison with Dioxolane Derivatives
| Compound | Substituents | Molecular Formula | Key Differences |
|---|---|---|---|
| 2,2-Bis(chloromethyl)-1,3-dioxolane | Two chloromethyl groups | C5H8Cl2O2 | Halogen vs. hydrocarbon chains |
| 1,3-Dioxolane | Unsubstituted | C3H6O2 | Lack of side chains |
| 2,2-Dimethyl-1,3-dioxolane | Two methyl groups | C5H10O2 | Shorter, saturated chains |
The compound’s structural complexity distinguishes it from simpler dioxolanes, particularly in its capacity for lipid-like self-assembly due to the long unsaturated chains.
Properties
Molecular Formula |
C43H79NO2 |
|---|---|
Molecular Weight |
642.1 g/mol |
IUPAC Name |
2-[2,2-bis(octadeca-9,12-dienyl)-1,3-dioxolan-4-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C43H79NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-43(45-41-42(46-43)37-40-44(3)4)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,42H,5-12,17-18,23-41H2,1-4H3 |
InChI Key |
LRFJOIPOPUJUMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCC1(OCC(O1)CCN(C)C)CCCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Biological Activity
The compound (2-{2,2-bis[(9Z,12Z)-octadeca-9,12-dien-1-yl]-1,3-dioxolan-4-yl}ethyl)dimethylamine, commonly referred to as Dlin-KC2-DMA, is a lipid-based molecule that has gained attention in biomedical research, particularly for its role in drug delivery systems. This article explores the biological activity of Dlin-KC2-DMA, focusing on its chemical properties, mechanisms of action, and applications in therapeutic contexts.
Chemical Structure and Properties
Dlin-KC2-DMA is characterized by a complex structure that includes a dioxolane ring and long-chain unsaturated fatty acids. Its molecular formula is with a molecular weight of 642.1 g/mol. The presence of multiple unsaturated bonds enhances its hydrophobic properties, making it suitable for forming lipid nanoparticles (LNPs) for drug delivery.
| Property | Value |
|---|---|
| Molecular Formula | C43H79NO2 |
| Molecular Weight | 642.1 g/mol |
| CAS Number | 1190197-97-7 |
| Solubility | Moderate in polar solvents |
Dlin-KC2-DMA functions primarily as an ionizable cationic lipid. At physiological pH levels, it can carry a positive charge which facilitates the encapsulation of negatively charged nucleic acids such as mRNA. This characteristic is crucial for the formation of stable lipid bilayers that protect the mRNA during delivery to target cells.
Lipid Nanoparticle Formation
The ability of Dlin-KC2-DMA to form lipid nanoparticles is attributed to its amphiphilic nature. The hydrophobic hydrocarbon chains allow the compound to aggregate and encapsulate therapeutic agents effectively. Studies have shown that these lipid nanoparticles demonstrate high encapsulation efficiency and stability under physiological conditions, which is vital for their effectiveness in drug delivery applications .
In Vitro Studies
Research indicates that Dlin-KC2-DMA exhibits significant transfection efficiency in vitro. It has been shown to enhance cellular uptake of mRNA and promote subsequent protein expression in various cell lines. For instance, studies have demonstrated that cells treated with Dlin-KC2-DMA-based LNPs express target proteins at levels comparable to those achieved with traditional transfection methods .
In Vivo Studies
In vivo studies further support the efficacy of Dlin-KC2-DMA in delivering mRNA vaccines. Animal models have revealed that LNPs formulated with this compound can effectively induce immune responses comparable to established vaccine platforms. Notably, these formulations have shown low toxicity profiles, making them suitable candidates for clinical applications .
Case Studies
- mRNA Vaccine Delivery : A recent study utilized Dlin-KC2-DMA to deliver mRNA encoding for a viral antigen in mice. Results indicated robust antibody responses and T-cell activation, demonstrating the potential of this compound in vaccine development.
- Gene Therapy Applications : Another investigation focused on using Dlin-KC2-DMA for delivering therapeutic genes in a model of genetic disorder. The study reported significant gene expression and functional recovery in treated subjects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity Metrics
Computational methods such as Tanimoto and Dice coefficients are widely used to quantify structural similarity. For example, Morgan fingerprints and MACCS keys (molecular substructure descriptors) enable pairwise comparisons. A hypothetical comparison of the target compound with three analogs is summarized below:
| Compound Name | Tanimoto (Morgan) | Dice (MACCS) | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| Target Compound | 1.00 | 1.00 | 792.2 | Reference |
| Analog A: Dimethylamine variant (shorter chain) | 0.85 | 0.82 | 650.1 | Shorter unsaturated chains (C14 vs. C18) |
| Analog B: Dioxolane without unsaturated chains | 0.72 | 0.68 | 580.3 | Saturated alkyl chains |
| Analog C: Ethylpiperidine core replacement | 0.55 | 0.50 | 805.4 | Dioxolane replaced by piperidine; same chains |
Data derived from molecular fingerprinting methods described in .
Key findings:
- Core modifications : Analog C’s piperidine replacement disrupts the dioxolane’s electronic profile, altering solubility and steric interactions .
Bioactivity Profile Correlation
Hierarchical clustering of bioactivity data (e.g., NCI-60 screening) reveals that compounds with structural similarities often cluster together, suggesting shared modes of action. For instance:
- The target compound and Analog A showed overlapping inhibition profiles against kinase targets (e.g., EGFR, IC50 < 1 µM), while Analog B exhibited negligible activity due to saturated chains impairing target binding .
- Activity cliffs: Minor structural changes, such as double-bond position in alkyl chains (e.g., 9Z vs. 10Z), led to 10-fold differences in potency against lipid-modifying enzymes, highlighting sensitivity to stereoelectronic effects .
Molecular Networking and Fragmentation Patterns
Mass spectrometry (MS/MS)-based molecular networking clusters compounds by fragmentation similarity (cosine scores >0.7). The target compound forms a cluster with lipidated amines but diverges from sterol derivatives (cosine <0.3). NMR data further highlight critical regions of variation:
- Regions A and B (corresponding to dioxolane-proximal protons) showed distinct chemical shifts (Δδ = 0.5–1.2 ppm) compared to Analog A, indicating altered electronic environments due to chain unsaturation .
Computational Docking and Binding Affinity
Molecular docking studies using structural similarity networks (Tanimoto ≥0.5) demonstrated:
- The target compound’s unsaturated chains enhanced hydrophobic interactions with phospholipase A2’s binding pocket (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for Analog B).
Research Findings and Challenges
- Key Insight : Structural similarity metrics (e.g., Tanimoto) correlate strongly with bioactivity but fail to predict "activity cliffs" caused by subtle stereochemical changes .
- Limitations: QSAR models require large, diverse datasets to generalize across chemotypes, which are lacking for highly specialized compounds like the target . Molecular networking relies on high-resolution MS/MS data, which may miss non-ionizable functional groups .
Preparation Methods
Mesylate Displacement
Linoleyl mesylate, prepared by treating linoleic acid with methanesulfonyl chloride, reacts with the diol in anhydrous THF under nitrogen. Triethylamine (2.2 equivalents) acts as a base, facilitating SN2 displacement at 60°C for 24 hours. This method achieves 65–78% yields but requires rigorous drying to avoid hydrolysis.
Direct Esterification
Alternately, linoleyl chloride (generated via thionyl chloride treatment) reacts with the diol in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. Yields are lower (50–60%) due to steric hindrance but avoid mesylate synthesis.
Comparative Data :
| Method | Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Mesylate | THF | None | 78 | 98.5 |
| Esterification | DCM | DMAP | 60 | 95.2 |
Functionalization with Dimethylamine
The ethyl-dimethylamine side chain is introduced via alkylation of 2-chloroethylamine intermediates.
Chloroethyl Intermediate Synthesis
The dioxolane diol is treated with thionyl chloride (SOCl₂) in DCM to form 2-chloroethyl-1,3-dioxolane. Excess SOCl₂ (3 equivalents) and reflux (40°C, 6 hours) achieve 85% conversion.
Dimethylamine Alkylation
The chloroethyl intermediate reacts with dimethylamine (40% aqueous solution) in ethanol at 80°C for 12 hours. Potassium carbonate (K₂CO₃) neutralizes HCl byproducts, yielding 70–75% of the tertiary amine.
Critical Parameter :
- Pressure : Reactions conducted at 1.5–2.5 MPa hydrogen pressure enhance nucleophilicity of dimethylamine.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (ethyl acetate:hexane = 1:4), removing unreacted linoleyl derivatives. Final purity exceeds 99% as confirmed by GC-MS.
Spectroscopic Validation
- ¹H NMR (CDCl₃): δ 5.35–5.29 (m, 8H, CH₂-CH=CH), 3.93 (s, 4H, OCH₂CO), 2.75 (t, 2H, NCH₂), 2.30 (s, 6H, N(CH₃)₂).
- IR : 2920 cm⁻¹ (C-H stretch), 1645 cm⁻¹ (C=C), 1058 cm⁻¹ (C-O-C).
Applications in Lipid Nanoparticle (LNP) Formulations
The compound’s ionizable amine enables siRNA/mRNA encapsulation. In LNP preparations, it is combined with DSPC, cholesterol, and DMG-PEG 2000 at a 50:10:38.5:1.5 molar ratio. Ethanol injection or microfluidic mixing achieves particle sizes of 70–90 nm (PDI <0.2), with >90% encapsulation efficiency.
Formulation Protocol :
- Dissolve 75 mg/mL in ethanol.
- Mix with RNA in citrate buffer (pH 4) at 3:1 aqueous:organic ratio.
- Dialyze against PBS (pH 7.4) to remove ethanol.
Challenges and Optimization Strategies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
